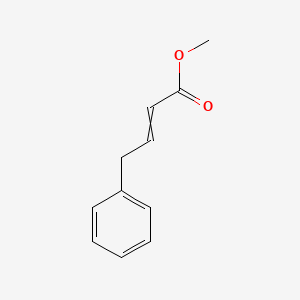

Methyl 4-phenylbut-2-enoate

Overview

Description

Methyl 4-phenylbut-2-enoate is an organic compound with the molecular formula C11H12O2. It is an ester derived from 4-phenylbut-2-enoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-phenylbut-2-enoate can be synthesized through several methods. One common method involves the esterification of 4-phenylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of olefin cross-metathesis reactions. For example, 1-phenylprop-2-en-1-ol can be reacted with methyl acrylate in the presence of a suitable catalyst to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often use continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenylbut-2-enoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 4-phenylbut-2-enoic acid or 4-phenylbutan-2-one.

Reduction: 4-phenylbut-2-en-1-ol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-phenylbut-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Medicine: Research has explored its potential as a lead compound for developing new antibacterial agents.

Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-phenylbut-2-enoate, particularly in its antibacterial activity, involves the inhibition of the MenB enzyme in the bacterial menaquinone biosynthesis pathway. This inhibition occurs through the formation of an adduct with coenzyme A (CoA), which disrupts the normal function of the enzyme and ultimately affects bacterial respiration .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-oxo-4-phenylbut-2-enoate: This compound is structurally similar and also exhibits antibacterial activity by inhibiting the MenB enzyme.

4-phenylbut-2-enoic acid: The parent acid of methyl 4-phenylbut-2-enoate, which can undergo similar chemical reactions.

4-phenylbut-2-en-1-ol: The alcohol derivative, which can be synthesized through reduction reactions.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable adducts with CoA and inhibit bacterial enzymes makes it a valuable compound in antibacterial research .

Biological Activity

Methyl 4-phenylbut-2-enoate, also known as (E)-methyl 4-phenylbut-2-enoate, is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and implications for future therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

The compound features a phenyl group attached to a butenoate structure, which contributes to its reactivity and biological properties.

The primary mechanism by which this compound exhibits antibacterial activity is through the inhibition of the enzyme MenB (1,4-dihydroxynaphthoyl-CoA synthase) in the menaquinone (MK) biosynthesis pathway. This pathway is crucial for the survival of certain bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. Inhibition of MenB disrupts the production of menaquinone, essential for bacterial respiration and energy generation .

Efficacy Against Pathogens

Research indicates that this compound has significant antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : The compound shows MIC values ranging from 0.35 to 0.75 µg/mL against both drug-sensitive and resistant strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1 summarizes the antibacterial activity against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.35 - 0.75 |

| Mycobacterium tuberculosis | 0.6 - 1.5 |

Case Studies

A notable study demonstrated that treatment with this compound in mouse models resulted in prolonged survival times and reduced bacterial loads in MRSA infections. The study highlights the compound's potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated. The compound's ability to modulate cellular pathways involved in cancer progression presents a promising avenue for further research.

Research Findings

Recent findings emphasize the importance of this compound as a lead compound in drug development:

- CoA Adduct Formation : Upon entering bacterial cells, this compound is converted into a CoA adduct that binds to MenB with a dissociation constant () value of 2 µM , demonstrating strong interaction and inhibition .

- Impact on Menaquinone Levels : Inhibition of MenB leads to decreased levels of menaquinone and its precursors, which are critical for bacterial metabolism and viability .

- Potential for Combination Therapy : The antibacterial effects can be complemented by exogenous menaquinone or menadione, indicating potential strategies for combination therapies against resistant pathogens .

Properties

IUPAC Name |

methyl 4-phenylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGQILSLSHKEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710276 | |

| Record name | Methyl 4-phenylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73845-39-3 | |

| Record name | Methyl 4-phenylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.